molecular formula C22H23NO B6614074 alpha-((Dibenzylamino)methyl)benzyl alcohol CAS No. 29194-05-6

alpha-((Dibenzylamino)methyl)benzyl alcohol

Cat. No.: B6614074
CAS No.: 29194-05-6
M. Wt: 317.4 g/mol
InChI Key: ZXPLMKPRHWPRMQ-UHFFFAOYSA-N
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Description

Alpha-((Dibenzylamino)methyl)benzyl alcohol is a versatile chemical compound that has garnered significant attention in scientific research due to its unique properties and diverse range of applications. This compound is particularly valuable for synthesizing pharmaceuticals and investigating molecular interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-((Dibenzylamino)methyl)benzyl alcohol typically involves the reaction of benzyl chloride with dibenzylamine in the presence of a base, followed by reduction of the resulting intermediate with a suitable reducing agent. The reaction conditions often include:

    Temperature: 0 to 150°C

    Pressure: 0.1 to 10.0 MPa

    Catalysts: Ti-HMS, Ti-MCM-41, Ti-MCM-48, Ti-SBA-15, Ti-KIT-1, Ti-TUD-1, or amorphous Ti/SiO2.

Industrial Production Methods

For industrial production, the process can be scaled up using a fixed bead reactor where olefin and dimethylbenzyl hydroperoxide are used as raw materials. The reaction is carried out in a nonpolar organic solvent that is inert to the reaction system .

Chemical Reactions Analysis

Types of Reactions

Alpha-((Dibenzylamino)methyl)benzyl alcohol undergoes various chemical reactions, including:

    Oxidation: Converts the alcohol group to a carbonyl group.

    Reduction: Reduces the carbonyl group back to an alcohol.

    Substitution: Replaces the hydroxyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be employed.

Major Products

The major products formed from these reactions include benzyl derivatives, which are useful intermediates in the synthesis of various pharmaceuticals and fine chemicals .

Scientific Research Applications

Alpha-((Dibenzylamino)methyl)benzyl alcohol is widely used in scientific research due to its unique properties. Its applications include:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigates molecular interactions and enzyme mechanisms.

    Medicine: Serves as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and specialty materials

Mechanism of Action

The mechanism by which alpha-((Dibenzylamino)methyl)benzyl alcohol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • Alpha-methylbenzyl alcohol
  • Benzyl alcohol
  • Phenylmethanol

Comparison

Alpha-((Dibenzylamino)methyl)benzyl alcohol is unique due to its dibenzylamino group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it particularly valuable in applications requiring specific molecular interactions and stability .

Properties

IUPAC Name

2-(dibenzylamino)-1-phenylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO/c24-22(21-14-8-3-9-15-21)18-23(16-19-10-4-1-5-11-19)17-20-12-6-2-7-13-20/h1-15,22,24H,16-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXPLMKPRHWPRMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29194-05-6
Record name Benzenemethanol, alpha-((bis(phenylmethyl)amino)methyl)-
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Record name MLS002638743
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Record name N,N-Dibenzylphenylethanolamin
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